molecular formula C18H17NO5 B5370153 (Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one

(Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one

Cat. No.: B5370153
M. Wt: 327.3 g/mol
InChI Key: JSQHBZDOTOUVSJ-FPLPWBNLSA-N
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Description

(Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one is an organic compound that features a benzodioxole ring and a dimethoxyaniline moiety connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-benzodioxole and 3,4-dimethoxyaniline.

    Formation of Propenone Linker: The propenone linker is formed through a condensation reaction between the benzodioxole derivative and the dimethoxyaniline derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linker to a saturated propanone linker.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or dimethoxyaniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce saturated ketones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development, targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)prop-2-en-1-one: Similar structure but with one less methoxy group.

    (Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dihydroxyanilino)prop-2-en-1-one: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

The uniqueness of (Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzodioxole and dimethoxyaniline moieties provides a versatile platform for further functionalization and application.

Properties

IUPAC Name

(Z)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-15-6-4-13(10-17(15)22-2)19-8-7-14(20)12-3-5-16-18(9-12)24-11-23-16/h3-10,19H,11H2,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQHBZDOTOUVSJ-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=CC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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